molecular formula C9H15Cl2NO B2653932 N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride CAS No. 2551114-88-4

N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride

Cat. No.: B2653932
CAS No.: 2551114-88-4
M. Wt: 224.13
InChI Key: PFRZUWBXUYSJIZ-UHFFFAOYSA-N
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Description

“N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2551114-88-4 . It has a molecular weight of 224.13 . The compound is stored at a temperature of -10 degrees . It is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14ClNO.ClH/c1-7(2)5-11-6-8-3-4-9(10)12-8;/h3-4,7,11H,5-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 224.13 . It is a powder in physical form . The compound is stored at a temperature of -10 degrees .

Scientific Research Applications

  • Toxicology and Safety Profiling

    Research on similar compounds, such as novel psychoactive substances (NPS) and their derivatives, often involves toxicological assessments to understand their safety, metabolic pathways, and potential therapeutic or adverse effects (Hofer et al., 2017). These studies are crucial for identifying the pharmacokinetic properties and toxicological profiles of new chemical entities.

  • Neuropharmacology

    Investigations into compounds affecting the central nervous system, such as ketamine and its analogs, can offer insights into new therapeutic avenues for treating conditions like depression and chronic pain (Berman et al., 2000). Research in this area might involve exploring the mechanism of action of NMDA receptor antagonists and other targets relevant to CNS disorders.

  • Drug Metabolism and Pharmacokinetics (DMPK)

    The study of how drugs are metabolized and excreted is essential for drug development. For example, research on the metabolism and excretion of designer stimulants provides foundational knowledge for understanding the pharmacokinetics of related compounds (Wójtowicz et al., 2016).

  • Occupational and Environmental Health

    Investigations into the health effects of exposure to various solvents and chemicals in the workplace, such as 1-bromopropane, highlight the importance of understanding the toxicological impact of chemical exposures on human health (Laborde-Castérot et al., 2014). This research can inform safety regulations and protective measures for workers.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-[(5-chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO.ClH/c1-7(2)5-11-6-8-3-4-9(10)12-8;/h3-4,7,11H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRZUWBXUYSJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(O1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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